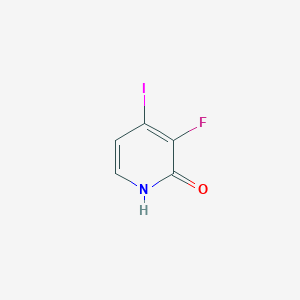

3-Fluoro-4-iodopyridin-2(1H)-one

Description

Significance of Pyridin-2(1H)-one Scaffolds in Heterocyclic Chemistry

The pyridin-2(1H)-one moiety is a cornerstone in heterocyclic chemistry, largely due to its prevalence in a wide range of biologically active compounds. researchgate.net This scaffold is a key structural component in numerous pharmaceuticals, including those with antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov Its unique combination of physicochemical properties, such as metabolic stability, water solubility, and balanced lipophilicity, makes it highly attractive for drug design. researchgate.net

The pyridin-2(1H)-one structure can act as both a hydrogen bond donor and acceptor, enabling it to interact effectively with biological targets like enzymes and receptors. researchgate.netacs.org It often serves as a bioisostere for other chemical groups such as amides or phenyl groups, allowing chemists to fine-tune the pharmacological profile of a molecule. researchgate.net The inherent biological relevance and versatile chemical reactivity of the pyridin-2(1H)-one scaffold have established it as a focal point for the development of novel synthetic methodologies and the discovery of new therapeutic agents. researchgate.net

Role of Halogenation in Modulating Reactivity and Synthetic Utility

Halogenation of the pyridine (B92270) ring is a fundamental strategy for modulating the reactivity and expanding the synthetic utility of these heterocycles. Halogen atoms, particularly bromine and iodine, serve as versatile handles for introducing further molecular complexity through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. ossila.comguidechem.com These reactions are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The presence and position of halogens on the pyridine ring influence its electronic properties. Electron-deficient π-systems, like pyridines, can be challenging to halogenate directly under standard electrophilic aromatic substitution conditions, often requiring harsh reagents and high temperatures. nih.govdigitellinc.com Therefore, developing regioselective halogenation methods is a significant area of research. nih.govresearchgate.netchemrxiv.org

The introduction of different halogens, such as fluorine and iodine, onto the same pyridinone ring creates a molecule with orthogonal reactivity. The carbon-iodine bond is significantly more reactive in transition-metal-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This differential reactivity allows for selective, stepwise functionalization of the molecule, a highly desirable feature in multi-step syntheses.

Overview of 3-Fluoro-4-iodopyridin-2(1H)-one as a Key Intermediate

This compound emerges as a key intermediate that embodies the principles of strategic halogenation. This compound features a pyridin-2(1H)-one core, a fluorine atom at the 3-position, and an iodine atom at the 4-position. This specific arrangement of functional groups makes it a highly valuable and versatile building block in organic synthesis.

The iodine atom at the C4 position provides a reactive site for introducing a wide variety of substituents via well-established cross-coupling methodologies. guidechem.com Simultaneously, the fluorine atom at the C3 position can influence the molecule's conformation, metabolic stability, and binding affinity to biological targets, a common strategy in medicinal chemistry. organic-chemistry.org The synthesis of such dihalogenated heterocycles like the related 3-fluoro-4-iodopyridine (B28142) is crucial for accessing complex pharmaceutical ingredients. ossila.com The N-H group of the pyridinone ring offers another site for potential modification. The combination of these features in this compound allows for a programmed, regioselective approach to building complex, highly functionalized pyridine derivatives.

Below is a data table summarizing the key properties of this compound.

| Property | Value | Reference |

| Chemical Name | This compound | guidechem.com |

| CAS Number | 1227580-21-3 | guidechem.com |

| Molecular Formula | C₅H₃FINO | guidechem.com |

| Molecular Weight | 238.99 g/mol | guidechem.comcymitquimica.com |

| Synonyms | 3-Fluoro-2-hydroxy-4-iodopyridine | guidechem.com |

The strategic placement of the fluoro and iodo substituents on the pyridin-2(1H)-one core makes this compound a prime example of a modern synthetic building block, designed for efficiency and versatility in the construction of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-iodo-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXGWYJMOQNGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoro 4 Iodopyridin 2 1h One and Analogues

Precursor Synthesis and Starting Materials

The successful synthesis of 3-fluoro-4-iodopyridin-2(1H)-one is fundamentally dependent on the availability of suitable precursors. These starting materials are typically derived from simpler, more accessible pyridine (B92270) compounds or by modifying existing pyridinone structures.

Strategies from Pyridine Derivatives

The synthesis of precursors often begins with functionalized pyridine derivatives. A common strategy involves the use of pyridine N-oxides, which exhibit altered reactivity compared to their parent pyridines, facilitating certain substitutions. nih.govrsc.org For instance, a key approach for creating meta-fluorinated pyridines involves the direct fluorination of a pyridine N-oxide. nih.govrsc.org In one documented synthesis, 3-bromo-4-nitropyridine (B1272033) N-oxide serves as a crucial starting material. nih.govrsc.org This precursor is designed to activate the pyridine ring for a subsequent nucleophilic fluorination step at the 3-position, a challenging feat in standard pyridine systems due to the ring's electron-deficient nature. nih.gov

Another innovative strategy for functionalizing pyridines, which can be used to generate precursors, is through the formation of Zincke imine intermediates. acs.orgchemrxiv.orgnih.gov This method involves the N-activation of a pyridine, followed by ring-opening with an amine to form a reactive, linear imine. chemrxiv.org This intermediate can then undergo regioselective halogenation before being cyclized to re-form the pyridine ring, now bearing a halogen at the 3-position. chemrxiv.orgnih.gov This process is adaptable to a wide array of substituted pyridines, making it a versatile method for generating complex precursors. acs.org

Conversion of Related Pyridinones

Alternatively, the synthesis can start from an existing pyridin-2(1H)-one scaffold. The direct halogenation of these pyridinones is a primary method for producing halogenated analogues. Research has demonstrated the selective fluorination of 4-substituted pyridin-2(1H)-ones under mild conditions. nih.gov In these cases, the pyridinone itself is the immediate precursor, and the hydroxyl group at the C2 position helps to activate the ring system for electrophilic attack. nih.gov The regioselectivity of this fluorination is highly dependent on the nature of the substituent already present at the 4-position, highlighting the importance of choosing an appropriately substituted pyridinone precursor to guide the halogenation to the desired C3 position. nih.gov

Selective Halogenation Procedures

The introduction of both a fluorine and an iodine atom onto the pyridinone ring with precise regiocontrol requires specialized halogenation methods. The distinct electronic properties of fluorine and iodine necessitate different chemical approaches for their installation.

Introduction of Fluorine: Electrophilic and Nucleophilic Fluorination Approaches

The introduction of fluorine onto the pyridine or pyridinone ring can be achieved through either electrophilic or nucleophilic pathways.

Electrophilic Fluorination: This is a common and effective method for fluorinating electron-rich systems. Reagents with a nitrogen-fluorine (N-F) bond are the most prevalent, offering greater stability and safety compared to elemental fluorine. wikipedia.orgrsc.org One of the most widely used reagents is Selectfluor® (F-TEDA-BF4), which has been successfully employed for the fluorination of 2-aminopyridines and pyridin-2(1H)-ones in an aqueous solution. nih.govresearchgate.net These reactions are known for their high yields and regioselectivity, which is governed by the existing substituents on the ring. nih.gov Another approach is the direct C-H fluorination of pyridines using silver(II) fluoride (B91410) (AgF2), which shows excellent selectivity for the position adjacent to the ring nitrogen. nih.govorgsyn.org

| Fluorination Method | Reagent | Substrate Class | Key Features |

| Electrophilic Fluorination | Selectfluor® | Pyridin-2(1H)-ones, 2-Aminopyridines | Mild, aqueous conditions; high regioselectivity. nih.gov |

| Electrophilic C-H Fluorination | Silver(II) Fluoride (AgF2) | Pyridines, Diazines | Site-selective fluorination adjacent to nitrogen. nih.govorgsyn.org |

| Nucleophilic Fluorination | Tetrabutylammonium (B224687) Fluoride (TBAF) | Pyridine N-Oxides | Enables meta-substitution; requires activation. nih.govrsc.org |

Nucleophilic Fluorination: Introducing fluorine via a nucleophilic aromatic substitution (SNAF) reaction is inherently difficult for electron-deficient rings like pyridine, especially at the meta (C3) position. nih.gov To overcome this, the pyridine ring must be activated. The use of pyridine N-oxide precursors is a key enabling strategy. nih.govrsc.org For example, the fluorination of 3-bromo-4-nitropyridine N-oxide with a nucleophilic fluorine source like tetrabutylammonium fluoride (TBAF) proceeds at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org The N-oxide group can then be removed in a subsequent reduction step. nih.govrsc.org

Introduction of Iodine: Directed Iodination Techniques

The introduction of iodine at the C4 position often relies on directed C-H activation strategies, which use a functional group on the molecule to guide a metal catalyst to a specific C-H bond.

Palladium(II)-catalyzed ortho-C–H iodination is an effective method that uses molecular iodine (I2) as the sole oxidant. nih.govresearchgate.net This technique is compatible with a wide range of heterocyclic substrates, including pyridines, and can be directed by weakly coordinating groups like amides. nih.gov This allows for the precise installation of iodine without pre-functionalizing the target position with a leaving group. The mechanism is believed to involve the coordination of the palladium catalyst to a directing group, facilitating the C-H activation and subsequent iodination. researchgate.net The development of catalytic systems using molecular iodine is a significant advance, improving the practicality of these reactions. nih.gov Similar mechanisms involving nickel(II) catalysts have also been explored. rsc.org

| Iodination Method | Catalyst/Reagent | Directing Group Example | Key Features |

| Directed C-H Iodination | Pd(OAc)2 / I2 | Amides | Uses I2 as the sole oxidant; compatible with heterocycles. nih.govresearchgate.net |

| Directed C-H Iodination | Ni(II) catalyst / I2 | Amide-oxazoline, 8-aminoquinoline | Mechanistic studies show C-H activation is facilitated by the base and driven by I2. rsc.org |

Stepwise Halogenation Sequences

Given the need to install two different halogens at specific positions, the synthesis of this compound inherently involves a stepwise sequence. The order of these halogenation steps is critical to the success of the synthesis.

One logical pathway involves first establishing the 3-fluoro-pyridinone core, followed by a subsequent directed iodination at the C4 position. This approach would leverage the methods described above, starting with the fluorination of a suitable pyridinone precursor (e.g., via electrophilic fluorination with Selectfluor®) to create 3-fluoropyridin-2(1H)-one. nih.gov This intermediate would then be subjected to a directed C-H iodination reaction, using a palladium catalyst and molecular iodine, to install the iodine atom at the C4 position. nih.gov

An alternative stepwise strategy is demonstrated by the synthesis of related compounds like 3-fluoro-4-aminopyridine. nih.govrsc.org This synthesis begins with a precursor that already contains a leaving group for fluorination (a bromine atom at C3) and a group that can be converted to the final functionality (a nitro group at C4). The sequence is as follows:

N-Oxidation: Conversion of the starting pyridine to a pyridine N-oxide to activate the ring.

Nucleophilic Fluorination: Displacement of the C3-bromo group with fluoride. nih.govrsc.org

Reduction: Conversion of the C4-nitro group and removal of the N-oxide to yield the final product. nih.govrsc.org

This highlights a versatile strategy where the order of functional group installation and manipulation is carefully planned to achieve the desired substitution pattern.

Advanced Synthetic Techniques

The synthesis of complex molecules like this compound often requires advanced techniques that offer improved efficiency, control, and yield over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. researchgate.net The application of microwave irradiation can significantly reduce reaction times, often from hours to mere minutes. nih.gov For instance, the synthesis of 2,3-dihydro-4-pyridinones has been successfully achieved via the reaction of curcumin (B1669340) with primary amines under microwave irradiation, using Montmorillonite K-10 as a solid catalyst. nih.gov This method demonstrates the potential for rapid synthesis of pyridinone cores, a foundational structure for the target molecule. nih.gov

While specific microwave-assisted synthesis protocols for this compound are not extensively detailed in the provided literature, the successful application of microwaves in synthesizing related structures, such as pyridothiazepines and various 1,3,4-oxadiazole (B1194373) derivatives, underscores its potential applicability. mdpi.comwjarr.com The primary advantages of MAOS include uniform heating, which can minimize side product formation, and the ability to conduct reactions under solvent-free conditions, aligning with the principles of green chemistry. wjarr.com

| Compound | Method | Catalyst | Reaction Time | Yield |

|---|---|---|---|---|

| 2,3-dihydro-4-pyridinone | Conventional Heating | Montmorillonite K-10 | Several hours (typical) | Lower yields (typical) |

| 2,3-dihydro-4-pyridinone | Microwave Irradiation | Montmorillonite K-10 | 120 seconds | 17-28% |

Directed Metalation Strategies (e.g., Ortho-Lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgresearchgate.net The technique relies on a directing metalation group (DMG), which contains a heteroatom that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. wikipedia.orgsemanticscholar.org This coordination directs the deprotonation to the adjacent ortho position, creating a stabilized aryllithium intermediate that can then react with an electrophile. wikipedia.org

In the context of pyridine derivatives, DoM is crucial for introducing substituents at specific positions that are not accessible through standard electrophilic aromatic substitution. semanticscholar.org For pyridine itself, a DMG is generally required to facilitate lithiation, and less nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed to prevent competitive nucleophilic addition to the C=N bond. semanticscholar.orguwindsor.ca

For a substrate like 3-fluoropyridin-2(1H)-one, the fluorine atom and the pyridinone oxygen (or the N-H group) can act as potential DMGs. The lithiation of substituted benzenes and heterocycles is typically performed in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to ensure the stability of the organolithium intermediate. researchgate.net Subsequent quenching with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, would install the iodine atom at the 4-position, ortho to the directing fluorine atom. The regioselectivity of such reactions can be highly dependent on the specific directing group, base, and reaction conditions used. nih.gov

| Substrate Type | Directing Group (DMG) | Base | Solvent | Temperature |

|---|---|---|---|---|

| Substituted Benzenes | -OR, -NR₂, -CONR₂ | n-BuLi, s-BuLi | THF, Et₂O | -78 °C to 0 °C |

| Pyridines | -Cl, -F, -OR, -CONR₂ | LDA, LTMP, n-BuLi | THF | -75 °C to -50 °C |

In-situ Generation of Halogenating Reagents

The use of reagents that generate the active halogenating species directly within the reaction mixture (in-situ) provides a milder and more controlled approach to halogenation. N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination that functions through the in-situ generation of iodonium (B1229267) ions (I⁺) or iodine radicals. organic-chemistry.org

NIS is a stable, commercially available solid that is easier and safer to handle than molecular iodine. Its reactivity can be significantly enhanced by the presence of acids. For instance, combining NIS with a catalytic amount of a Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as iron(III) triflimide can efficiently iodinate a wide range of aromatic compounds under mild conditions. organic-chemistry.org For particularly deactivated aromatic systems, a combination of NIS and a strong acid like trifluoromethanesulfonic acid can generate a highly reactive "superelectrophilic" iodine(I) species in situ, capable of effecting challenging iodinations. acs.org This approach avoids the use of harsh reagents and provides high yields with excellent regioselectivity. organic-chemistry.org

Regioselectivity and Chemoselectivity in Synthesis

Achieving the desired substitution pattern and preserving existing functional groups are paramount in multistep syntheses. The principles of regioselectivity and chemoselectivity guide the strategic planning of synthetic routes to compounds like this compound.

Control of Halogenation Position

The position of halogenation on a pyridine ring is heavily influenced by the electronic properties of the ring and the nature of the substituents already present. Direct electrophilic halogenation of pyridine is often difficult and typically yields a mixture of products. Therefore, specific strategies are employed to control the regioselectivity.

One powerful method involves the temporary transformation of the pyridine into a more reactive intermediate. The "Zincke imine" strategy allows for the highly regioselective halogenation of pyridines at the 3-position. nsf.govchemrxiv.org This sequence involves a ring-opening of the pyridine, followed by halogenation of the resulting acyclic imine, and subsequent ring-closure to afford the 3-halopyridine. nsf.govchemrxiv.org Computational and experimental studies show that for iodination using this method, the selectivity is determined by the deprotonation step after the initial reversible C-I bond formation. nsf.govchemrxiv.org

Another effective strategy for altering regioselectivity is the use of pyridine N-oxides. The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the 2- and 4-positions, and deactivates it for nucleophilic substitution. nih.gov Recent work has shown that nucleophilic fluorination of a 3-bromo-4-nitropyridine N-oxide precursor can produce a meta-fluorinated pyridine derivative, a reaction that is otherwise challenging. nih.govresearchgate.net This demonstrates how modifying the pyridine core can fundamentally alter the outcome of a halogenation reaction, providing access to otherwise unobtainable substitution patterns.

Chemoselective Functional Group Transformations during Synthesis

During the synthesis of a complex molecule, it is often necessary to modify one functional group in the presence of others that might also be reactive under the same conditions. Chemoselectivity is the ability to achieve this distinction.

A key example is the selective reduction of a nitro group. In the synthesis of a 3-fluoro-4-aminopyridine analogue, a nitro group was successfully reduced to an amine via catalytic hydrogenation without affecting a C-F bond, a C-Br bond, or a pyridine N-oxide group present in the same molecule. nih.gov This highlights the utility of catalytic hydrogenation for its mild conditions and high chemoselectivity.

Similarly, hydrolysis reactions must often be performed selectively. In the synthesis of certain dihydropyridine (B1217469) derivatives, which are analogues of the pyridinone core, alkaline hydrolysis can be used to convert an ester group into a carboxylic acid in the presence of a sensitive amide linkage within the same molecule. nih.gov The choice of reagents and reaction conditions is critical. For instance, the use of specific reducing agents like lithium borohydride (B1222165) (LiBH₄) allows for the reduction of esters to alcohols, while sodium borohydride (NaBH₄) is typically selective for aldehydes and ketones, leaving esters untouched. Such chemoselective transformations are essential for building the target molecule without resorting to cumbersome protection-deprotection sequences.

Chemical Reactivity and Derivatization of 3 Fluoro 4 Iodopyridin 2 1h One

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are a key feature of the reactivity of 3-fluoro-4-iodopyridin-2(1H)-one. The pyridine (B92270) ring, being electron-deficient, is activated towards attack by nucleophiles. The presence of both fluorine and iodine atoms on the ring offers different pathways for substitution, with the outcome often depending on the reaction conditions and the nature of the nucleophile.

Displacement of the Iodine Atom

The carbon-iodine bond in this compound is the more reactive site for nucleophilic attack compared to the carbon-fluorine bond. This is attributed to iodine being a better leaving group than fluorine. sci-hub.se In the context of nucleophilic aromatic substitution, the rate-determining step is often the initial addition of the nucleophile to the aromatic ring. However, the ease of cleavage of the carbon-halogen bond also plays a significant role. The general trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I when the initial nucleophilic attack is the slow step. nih.gov Conversely, when the departure of the leaving group is rate-determining, the order is I > Br > Cl > F, reflecting the carbon-halogen bond strengths. sci-hub.seyoutube.com

In many reactions involving halopyridines, the iodide ion proves to be a superior leaving group compared to other halides. sci-hub.se This increased reactivity of the iodine atom allows for its selective displacement by a variety of nucleophiles, including sulfur, oxygen, and carbon nucleophiles, often under relatively mild conditions. sci-hub.se For instance, reactions with thiols, alkoxides, and cyanides can lead to the formation of new carbon-sulfur, carbon-oxygen, and carbon-carbon bonds at the C-4 position.

Reactions Involving the Fluorine Atom

While the iodine atom is generally more susceptible to displacement, reactions involving the fluorine atom are also possible, particularly under specific conditions or with certain reagents. The reactivity of halogens in nucleophilic aromatic substitution is complex; while fluorine is a poor leaving group in terms of bond strength, its high electronegativity can activate the ring towards nucleophilic attack. sci-hub.se

In some cases, especially with highly activated systems or strong nucleophiles, the fluorine atom can be displaced. The outcome of the reaction, whether the fluorine or another halogen is displaced, can be influenced by factors such as the solvent and the nature of the nucleophile. sci-hub.se For instance, in related fluorinated pyridines, selective displacement of fluorine has been achieved. rsc.org

Regiochemical Control in Nucleophilic Attack

The regioselectivity of nucleophilic attack on this compound is governed by the electronic effects of the substituents on the pyridine ring. The fluorine atom at the 3-position and the carbonyl group at the 2-position are both electron-withdrawing groups. These groups deactivate the ring towards electrophilic attack but activate it towards nucleophilic attack, particularly at the positions ortho and para to them.

The iodine atom is located at the C-4 position, which is para to the carbonyl group and meta to the fluorine atom. The fluorine atom at C-3 exerts a strong inductive electron-withdrawing effect, which enhances the electrophilicity of the adjacent carbon atoms. This electronic setup generally directs nucleophilic attack to the C-4 position, leading to the displacement of the iodine atom. sci-hub.se In studies of related halopyridines, nucleophilic substitution occurs in a regioselective manner, avoiding the formation of pyridyne intermediates. sci-hub.se

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The presence of the iodine atom makes it particularly suitable for reactions like the Suzuki-Miyaura and Sonogashira couplings.

Suzuki–Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgspectrumchemical.com The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

This compound can readily participate in Suzuki-Miyaura coupling reactions. The carbon-iodine bond is highly reactive towards the oxidative addition step with the palladium catalyst. This allows for the coupling of the pyridinone core with a wide range of aryl and vinyl boronic acids or their esters, leading to the synthesis of more complex molecules. ossila.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Electrophile | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 3-Fluoro-4-iodopyridine (B28142) | (2-Pivaloylaminophenyl)boronic acid | Not specified | Not specified | Not specified | 3-Fluoro-4-(2-pivaloylaminophenyl)pyridine |

This table presents examples from related pyridine compounds to illustrate the utility of the Suzuki-Miyaura coupling. ossila.comnih.gov

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govlibretexts.org The reaction is typically co-catalyzed by a copper(I) salt and requires a base, often an amine. libretexts.orgorganic-chemistry.org The catalytic cycle involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the coupled product. researchgate.net

The high reactivity of the C-I bond in this compound makes it an ideal substrate for Sonogashira coupling. This reaction allows for the introduction of an alkynyl group at the C-4 position of the pyridine ring. nih.govsoton.ac.uk This method is valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in various fields, including medicinal chemistry and materials science. libretexts.org

Table 2: Examples of Sonogashira Coupling Reactions

| Halide | Alkyne | Pd Catalyst | Cu(I) Cocatalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | 6-((4-Ethylphenyl)ethynyl)-3-fluoropicolinonitrile |

This table shows examples from related pyridine compounds to demonstrate the application of the Sonogashira coupling. nih.govsoton.ac.uk

Buchwald–Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between aryl halides and amines. organic-chemistry.orgnih.gov This reaction is highly relevant to the chemistry of this compound, as the carbon-iodine bond at the 4-position is an excellent substrate for this transformation. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. chemicalbook.com

Research on the related compound, 2-fluoro-4-iodopyridine, has demonstrated that selective C-N cross-coupling with aromatic amines occurs exclusively at the 4-position, leaving the C-F bond intact. google.com These reactions can be carried out efficiently under microwave irradiation, which significantly reduces reaction times to around 30 minutes. google.com A common catalytic system for this transformation is palladium(II) acetate (B1210297) (Pd(OAc)₂) with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) as the ligand. google.com The use of a mild base, such as potassium carbonate, is often sufficient to promote the reaction and afford good yields of the desired 4-amino-3-fluoropyridin-2(1H)-one derivatives. google.com

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the aminated product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. nih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Substrate | This compound |

| Coupling Partner | Primary or Secondary Amine |

| Catalyst | Pd(OAc)₂ |

| Ligand | BINAP |

| Base | K₂CO₃ |

| Reaction Conditions | Microwave Irradiation |

| Outcome | Selective C-N bond formation at C4 |

Negishi Coupling and Other Organometallic Reactions

The Negishi coupling is another pivotal transition metal-catalyzed reaction that forges carbon-carbon (C-C) bonds by reacting an organozinc compound with an organic halide. organic-chemistry.orgwikipedia.org The carbon-iodine bond of this compound is highly susceptible to this type of cross-coupling, making it a valuable method for introducing a wide variety of carbon-based substituents at the 4-position.

In a typical Negishi coupling, a palladium or nickel catalyst is employed. wikipedia.org The reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org For a substrate like this compound, the reaction would proceed by the oxidative addition of the C-I bond to the low-valent metal catalyst. This is followed by transmetalation from the organozinc reagent and subsequent reductive elimination to yield the 4-substituted-3-fluoropyridin-2(1H)-one.

While specific examples detailing the Negishi coupling of this compound are not extensively documented in the literature, the reaction's broad scope with other aryl iodides strongly supports its applicability. organic-chemistry.org A variety of organozinc reagents, including those bearing alkyl, alkenyl, aryl, and alkynyl groups, can be used, providing access to a diverse array of derivatives.

Table 2: General Parameters for Negishi Coupling

| Component | Description |

| Halide Substrate | This compound (or other aryl/vinyl halides) |

| Organometallic Reagent | R-Zn-X (Organozinc compound) |

| Catalyst | Palladium(0) or Nickel complexes (e.g., Pd(PPh₃)₄) |

| Bond Formed | C-C bond at the 4-position of the pyridinone ring |

Other Significant Transformations

Lithiation and Electrophilic Quenching

Directed ortho-metalation, specifically lithiation, is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the context of halopyridines, lithium-halogen exchange or deprotonation can generate a nucleophilic lithiated intermediate that can be trapped with various electrophiles.

Studies on the related 3-fluoro-4-iodopyridine have shown that lithiation can be achieved, followed by reaction with an electrophile to introduce new functional groups. For instance, treatment with a strong lithium base can lead to the formation of a pyridinyllithium species, which can then be quenched with an aldehyde, such as 3,4,5-trimethoxybenzaldehyde, to afford the corresponding alcohol in high yield. This demonstrates a method for C-C bond formation adjacent to the nitrogen atom. The regioselectivity of lithiation can sometimes be influenced by the reaction conditions and the specific directing groups on the pyridine ring.

Cyclization Reactions

The functional groups present in derivatives of this compound can participate in cyclization reactions to form fused heterocyclic systems. For example, 3-aminopyridine (B143674) derivatives can undergo [4+1] cyclization reactions with reagents like trifluoroacetic anhydride (B1165640) to construct fused pyrrole (B145914) rings, leading to the formation of azaindole structures. chemrxiv.org While this specific reaction starts from a 3-amino-4-methylpyridine, a similar strategy could potentially be applied to derivatives of this compound where an amino group has been installed at the 3-position (replacing the fluorine) and a suitable one-carbon electrophile is used.

Furthermore, intramolecular cyclization can be induced by an electrophile. For example, N-iodosuccinimide has been used to mediate the cyclization of indole (B1671886) derivatives to form polycyclic structures. researchgate.net This suggests that the iodine atom in this compound could potentially be used to trigger intramolecular cyclization if a suitable nucleophilic side chain is present on the pyridinone ring.

Oxidation and Reduction Chemistry

The pyridinone ring and its substituents can undergo various oxidation and reduction reactions. The pyridinone nitrogen can be oxidized to a pyridine N-oxide. This transformation can alter the electronic properties of the ring, making it more susceptible to certain nucleophilic substitution reactions. nih.gov

Reduction reactions are also important for modifying the molecule. For instance, if a nitro group were introduced onto the pyridine ring, it could be readily reduced to an amino group by catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C). nih.gov This conversion of a nitro derivative to an amine is a common strategy in the synthesis of substituted aminopyridines. While specific oxidation and reduction studies on this compound are not widely reported, the general principles of pyridine chemistry suggest that these transformations are feasible and could be used to further diversify the range of accessible derivatives.

Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For 3-Fluoro-4-iodopyridin-2(1H)-one, ¹H, ¹³C, and ¹⁹F NMR are all essential.

In the ¹H NMR spectrum of this compound, two signals are expected for the aromatic protons on the pyridine (B92270) ring, in addition to a broad signal for the N-H proton. The protons at positions 5 and 6 of the ring are distinct and will couple to each other. Furthermore, the proton at position 5 will also show coupling to the fluorine atom at position 3.

Expected ¹H NMR Signals:

| Proton | Expected Chemical Shift (δ) | Expected Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| H-5 | ~6.5-7.5 ppm | Doublet of doublets (dd) | ³J(H-H), ⁴J(H-F) |

| H-6 | ~7.0-8.0 ppm | Doublet (d) | ³J(H-H) |

The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to each of the five carbon atoms in the pyridine ring. The chemical shifts are influenced by the attached atoms (F, I, O, N), and the signals for carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling. The carbonyl carbon (C-2) is expected to be the most downfield signal.

Expected ¹³C NMR Signals:

| Carbon Atom | Expected Chemical Shift (δ) | Expected Multiplicity |

|---|---|---|

| C-2 | ~155-165 ppm | Singlet or narrow doublet |

| C-3 | ~140-155 ppm | Doublet (¹J(C-F)) |

| C-4 | ~80-95 ppm | Doublet (²J(C-F)) |

| C-5 | ~110-125 ppm | Doublet (³J(C-F)) |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom at position 3. This signal would likely appear as a doublet of doublets due to coupling with the protons at positions H-5 (four bonds away) and potentially H-2 (if N-H proton exchange is slow). The large chemical shift range of ¹⁹F NMR makes it an unambiguous tool for confirming the presence of fluorine.

Expected ¹⁹F NMR Signal:

| Fluorine Atom | Expected Chemical Shift (δ) | Expected Multiplicity |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key absorptions would be from the N-H bond, the carbonyl (C=O) group, and C-F bond. The C=O stretching frequency in pyridin-2-one systems typically appears in the range of 1650-1675 cm⁻¹. cdnsciencepub.com The N-H stretch is expected as a broad band, characteristic of hydrogen-bonded amides.

Expected IR Absorption Bands:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Amide N-H | N-H stretch | 3200-3400 (broad) |

| Carbonyl | C=O stretch | 1650-1675 (strong) |

| Aromatic Ring | C=C/C=N stretch | 1550-1615 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound. The molecular formula of this compound is C₅H₃FINO, giving it a monoisotopic mass of approximately 238.92 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at this m/z value. Key fragmentation pathways would likely involve the loss of the iodine atom (mass 127), which is a common fragmentation for iodo-compounds due to the relative weakness of the C-I bond. docbrown.infodocbrown.info

Expected Mass Spectrometry Data:

| Analysis | Expected Result |

|---|---|

| Molecular Ion Peak ([M]⁺) | m/z ≈ 238.92 |

| Major Fragment | [M-I]⁺ (m/z ≈ 112) |

Advanced Structural Determination Methods (e.g., X-ray Diffraction of Derivatives)

While NMR, IR, and MS can collectively provide a strong case for the structure of this compound, single-crystal X-ray diffraction offers the most definitive proof of structure. This technique determines the precise spatial arrangement of atoms in a crystalline solid. Although obtaining a suitable single crystal of the target compound itself can be challenging, a crystalline derivative could be synthesized for analysis. The resulting 3D model would confirm the connectivity and stereochemistry of the molecule, providing precise bond lengths and angles and revealing intermolecular interactions such as hydrogen bonding in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure

A thorough review of scientific literature reveals a notable absence of specific quantum chemical studies focused on the electronic structure of 3-Fluoro-4-iodopyridin-2(1H)-one. While general quantum computational chemistry methods are well-established for analyzing molecular properties, dedicated research applying these techniques to this particular compound has not been identified in published materials. arxiv.orgaps.org Such studies, were they to be conducted, would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine key electronic descriptors.

Table 1: Hypothetical Electronic Structure Data from Quantum Chemical Calculations

| Parameter | Hypothetical Value | Method |

| Dipole Moment | Data not available | DFT/B3LYP |

| HOMO Energy | Data not available | DFT/B3LYP |

| LUMO Energy | Data not available | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available | DFT/B3LYP |

| Mulliken Atomic Charges | Data not available | DFT/B3LYP |

| Note: This table is illustrative of the types of data that would be generated from quantum chemical studies. Currently, no published data is available for this compound. |

Prediction of Reaction Mechanisms and Pathways

There is currently no available research in the scientific literature that specifically details the prediction of reaction mechanisms and pathways for this compound using computational methods. Theoretical investigations in this area would be valuable for understanding its reactivity, predicting potential products of reactions, and elucidating the transition states involved. Such studies often employ computational techniques to map out the potential energy surface of a reaction.

Analysis of Molecular Orbital Interactions

An analysis of the molecular orbital (MO) interactions of this compound has not been specifically reported in the existing scientific literature. This type of analysis, often performed using tools from frontier molecular orbital (FMO) theory, is crucial for understanding chemical reactivity and the nature of chemical bonding within the molecule. It would provide insights into the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Conformational Analysis and Tautomerism Studies

Specific conformational analysis and tautomerism studies for this compound are not found in the reviewed scientific literature. The pyridin-2(1H)-one moiety can exist in tautomeric forms, and the substituents on the ring can lead to different stable conformations. Computational studies would be instrumental in determining the relative energies of these tautomers and conformers, providing insight into the molecule's preferred structures in different environments.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Heterocyclic Architectures

The strategic placement of reactive sites on the 3-Fluoro-4-iodopyridin-2(1H)-one scaffold allows for its elaboration into a variety of intricate heterocyclic systems. This adaptability makes it a valuable tool for chemists seeking to create novel molecular frameworks with tailored properties.

Synthesis of Polysubstituted Pyridine (B92270) Derivatives

The controlled and stepwise introduction of various substituents onto a pyridine core is a powerful strategy for creating diverse and functionally rich molecules. nih.gov this compound and its related dihalogenated pyridine analogs serve as excellent starting materials for the synthesis of polysubstituted pyridine derivatives. nih.govossila.com The differential reactivity of the carbon-iodine and carbon-fluorine bonds allows for selective functionalization through various cross-coupling reactions, such as the Suzuki coupling. nih.govossila.com This chemoselectivity enables the sequential installation of different aryl or alkyl groups, leading to the construction of highly substituted pyridines with precise control over their substitution pattern. nih.gov This modular approach is highly valued in discovery research for its ability to generate libraries of compounds for screening in various applications. nih.gov

A notable example involves the use of 3-fluoro-4-iodopyridine (B28142) in the synthesis of the antibiotic Eudistomin T. ossila.com The synthesis commences with a Suzuki coupling reaction between 3-fluoro-4-iodopyridine and (2-pivaloylaminophenyl)boronic acid, followed by lithiation to yield a trisubstituted pyridine intermediate, which then undergoes cyclization to form the final product. ossila.com

Precursor for Fused Polyaromatic Systems

The reactivity of this compound extends to its use as a precursor for the synthesis of fused polyaromatic systems. These larger, more complex structures are of significant interest in materials science and medicinal chemistry. Merged cycloaddition/cycloreversion reactions represent a reliable method for constructing highly substituted aromatic heterocycles. nih.gov While specific examples detailing the direct use of this compound in these reactions are not prevalent in the provided search results, the general principle of using substituted pyridines as precursors for more complex fused systems is well-established. For instance, 1,4-oxazinone precursors can undergo cycloaddition with alkynes to form substituted pyridine products. nih.gov

The synthesis of β-carbolines, which have applications in anti-cancer treatments and neuroenhancement, can utilize 3-fluoro-4-iodopyridine as a key building block. ossila.com This transformation highlights the potential of this scaffold to be incorporated into larger, fused heterocyclic structures. ossila.com

Intermediates in the Synthesis of Pharmacologically Relevant Compounds

The utility of this compound is particularly evident in the synthesis of compounds with potential therapeutic applications. Its role as an intermediate allows for the efficient construction of complex molecules that are of interest in drug discovery programs.

Synthetic Pathways to Advanced Pharmaceutical Intermediates

This compound and its derivatives are valuable intermediates in the synthesis of advanced pharmaceutical compounds. ossila.comcymitquimica.com The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates can often lead to improved metabolic stability, binding affinity, and bioavailability. The dihalogenated nature of compounds like 3-fluoro-4-iodopyridine makes them versatile molecular scaffolds for active pharmaceutical ingredients (APIs). ossila.com

A key challenge in the synthesis of fluorinated pyridines is the difficulty of nucleophilic (radio)fluorination, especially at the meta position. nih.govrsc.org Recent advancements have demonstrated that pyridine N-oxides can be used as precursors for the synthesis of meta-fluorinated pyridines. nih.govrsc.org For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide yields 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine, a derivative of a clinically approved drug for multiple sclerosis. nih.govrsc.org This highlights the importance of developing novel synthetic routes to access fluorinated pyridine intermediates.

The synthesis of polysubstituted furo[2,3-d]pyrimidinones, which exhibit a range of biological activities, can be achieved through aza-Wittig reactions of iminophosphoranes. researchgate.net This demonstrates the broader utility of substituted heterocyclic building blocks in constructing pharmacologically relevant cores. researchgate.net

Scaffolds for Drug Discovery

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple biological targets. mdpi.com The pyridine ring is considered an attractive and privileged scaffold due to its presence in numerous natural products and synthetic drugs. mdpi.com this compound, as a substituted pyridine derivative, serves as a valuable starting point for the development of new therapeutic agents. ossila.com

The development of novel inhibitors for enzymes such as fatty acid-binding protein 4 (FABP4) has involved the exploration of various heterocyclic scaffolds, including pyridazinones and pyridines. mdpi.com The process of scaffold hopping, where one core structure is replaced by another with similar properties, is a common strategy in drug design. mdpi.com The unique substitution pattern of this compound makes it an intriguing candidate for such exploratory studies. Furthermore, the 3-(4-hydroxyphenyl)indoline-2-one scaffold has shown promise for developing potent and selective anticancer agents, underscoring the importance of identifying and optimizing novel core structures in drug discovery. nih.gov The discovery of 2,3-diaryl-pyridopyrimidin-4-imine/ones as dual inhibitors of human topoisomerase-II and tubulin polymerization further illustrates the power of scaffold overlay and modification in generating new anticancer agents. nih.gov

Radiochemical Synthesis Applications

The incorporation of positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), into molecules is fundamental for positron emission tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. frontiersin.org The favorable half-life (109.8 minutes) and low positron energy of ¹⁸F make it an ideal radionuclide for developing radiotracers. frontiersin.orgnih.gov

The introduction of ¹⁸F into aromatic systems, particularly electron-rich pyridine rings, presents a significant challenge for radiochemists. nih.govrsc.org Nucleophilic substitution is the preferred method for ¹⁸F-labeling as it typically produces radiotracers with high specific activity, which is crucial when targeting low-concentration biological sites like receptors. nih.govacs.org

Key strategies and considerations for the ¹⁸F radiolabeling of pyridine derivatives include:

Overcoming Ring Deactivation: The electron-rich nature of the pyridine ring generally disfavors nucleophilic aromatic substitution, especially for substitutions at the meta-position (3- or 5-position). nih.govgoogle.com

Use of Pyridine N-Oxides: A novel and effective strategy involves the use of pyridine N-oxide precursors. The N-oxide group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack by the [¹⁸F]fluoride ion. nih.govrsc.org This approach has been shown to facilitate fluorination at the meta-position, which is otherwise difficult to achieve. nih.gov

Isotope Exchange: Another viable strategy is ¹⁸F/¹⁹F isotope exchange. This method can proceed rapidly and in high yields, particularly for activating heterocyclic compounds. nih.gov It has been successfully applied to the synthesis of radiolabeled aminopyridine derivatives. biorxiv.org

The strategies mentioned above have been successfully applied to synthesize specific radiolabeled pyridine derivatives for PET imaging. A notable example is the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a potential PET radioligand for imaging demyelination by targeting voltage-gated potassium channels. nih.govgoogle.com

The synthesis proceeds via a two-step process starting from a pyridine N-oxide precursor. This method represents a significant advancement as direct fluorination attempts on other precursors were unsuccessful. nih.gov

Table 1: Synthesis of [¹⁸F]3-fluoro-4-aminopyridine

| Step | Reaction | Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Radiofluorination | 3-bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF | DMSO, Room Temp, 15 min | [¹⁸F]3-fluoro-4-nitropyridine N-oxide | 10.4% (average radiochemical yield) | nih.gov |

This approach highlights the utility of the pyridine N-oxide strategy for accessing important radiolabeled molecules. A similar strategy using an isotope exchange method on a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide precursor has been used to synthesize [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, another promising PET radioligand with potentially improved metabolic stability. biorxiv.org

Emerging Applications in Chemical Research

Beyond radiochemistry, the scaffold of fluorinated and iodinated pyridines is finding increasing use in advanced organic synthesis. These compounds serve as versatile building blocks for constructing complex, biologically active molecules.

The related compound, 3-fluoro-4-iodopyridine, is a key intermediate in the synthesis of various pharmaceutical targets. ossila.com Its applications include:

Synthesis of Antibiotics: It is used in a Suzuki coupling reaction as part of the synthesis of Eudistomin T, a marine-derived antibiotic. ossila.com

Scaffold for Bioactive Molecules: It serves as a foundational building block for synthesizing β-carbolines, a class of compounds investigated for their applications in neuroprotection and as anti-cancer agents. ossila.com

The presence of multiple functional groups (fluoro, iodo, and the pyridine nitrogen) on these molecules allows for a variety of chemical transformations, making them valuable in medicinal chemistry and drug discovery. ossila.com While specific applications of this compound in materials science are not yet widely documented in the reviewed literature, the unique electronic properties conferred by the fluorine and iodine substituents on a heterocyclic ring suggest potential for exploration in areas such as organic electronics.

Future Perspectives and Research Challenges

Development of More Sustainable and Greener Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. Future research on 3-Fluoro-4-iodopyridin-2(1H)-one will likely focus on developing synthetic pathways that are more environmentally benign than traditional methods, which often rely on harsh conditions and hazardous reagents.

Key research goals in this area include:

Atom Economy: Designing synthetic sequences that maximize the incorporation of atoms from the starting materials into the final product. This could involve exploring cascade reactions or one-pot procedures that combine multiple transformations, thereby reducing intermediate isolation steps and solvent waste. acs.org A streamlined synthesis of pyridones from cyclopentenones has been reported as an operationally simple, one-pot method that demonstrates high regioselectivity and scalability. chemrxiv.org

Green Solvents: Moving away from conventional volatile organic compounds (VOCs) towards safer alternatives. Research into using water, ionic liquids, or deep eutectic solvents for the synthesis of the pyridinone core or its precursors will be a significant step forward. mdpi.com The use of water as a green solvent has been demonstrated in the synthesis of 5,6-fused 2-pyridone ring systems. organic-chemistry.org

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction times and reduce energy consumption compared to conventional heating. mdpi.com Microwave-assisted flow synthesis has been shown to rapidly produce pyridinium (B92312) salts with high yields. nih.gov

Renewable Feedstocks: While challenging for such a highly functionalized heterocycle, long-term research could explore pathways that begin from bio-based starting materials, aligning with the broader goals of sustainable chemistry.

Exploration of Novel Catalytic Systems for Derivatization

The derivatization of this compound hinges on the selective transformation of its functional groups. The C-I bond is a prime target for transition-metal-catalyzed cross-coupling reactions. Future research will focus on expanding the catalytic toolbox to enable more diverse and efficient modifications.

Advanced Cross-Coupling: While palladium catalysis is standard for Suzuki, Stille, and Sonogashira couplings at the C-I bond, future work will explore the use of more earth-abundant and less expensive catalysts based on nickel or copper. Developing catalytic systems that operate at lower temperatures and with lower catalyst loadings would enhance the sustainability of these transformations. Copper(I)-catalyzed N-arylation of 2-pyridones represents a mild and highly chemoselective method for derivatization. organic-chemistry.org

C-F and C-H Activation: The C-F bond is typically robust, but emerging catalytic systems may allow for its selective activation and functionalization, opening up new avenues for derivatization. Similarly, direct C-H activation at the C5 or C6 positions of the pyridinone ring would provide a highly atom-economical method for introducing new substituents without the need for pre-functionalization.

Photoredox Catalysis: Light-mediated catalysis offers a powerful method for forging new bonds under exceptionally mild conditions. Exploring photoredox-catalyzed reactions for the derivatization of the iodopyridinone scaffold could enable transformations that are difficult to achieve with traditional thermal methods, potentially leading to novel chemical entities.

Untapped Reactivity Profiles and Selectivity Control

A significant challenge in working with polyfunctionalized molecules like this compound is achieving high levels of selectivity. The interplay between the electron-withdrawing fluorine atom, the versatile iodine leaving group, and the tautomeric pyridone ring creates a complex reactivity landscape that is yet to be fully explored.

Chemoselectivity: A primary challenge is to perform reactions at one site without affecting other functional groups. For instance, in a cross-coupling reaction, the catalyst must selectively activate the C-I bond while leaving the C-F and N-H bonds intact. Research into precisely controlling this selectivity by tuning catalysts, ligands, and reaction conditions is crucial. The differential reactivity of various leaving groups (e.g., -Br > -OSO2F > -Cl) has been exploited for the stepwise chemoselective synthesis of polysubstituted pyridines, a strategy that is directly relevant for controlling reactions on the 3-fluoro-4-iodo-pyridinone core. nih.gov

Regioselectivity: The pyridone ring can undergo N-alkylation/arylation or O-alkylation/arylation. Directing this regioselectivity is a persistent challenge. Future work will involve developing new methods and catalyst systems that can selectively favor one tautomeric form over the other, allowing for controlled access to either N-substituted or 2-alkoxy derivatives.

Exploiting Electronic Effects: The fluorine atom significantly modulates the electronic properties of the pyridine (B92270) ring. Nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring are challenging due to its electron-rich nature. nih.govrsc.org However, the presence of the fluorine and the ability of the pyridone to tautomerize could be harnessed to enable novel substitution patterns that are otherwise inaccessible.

Integration into Automated Synthesis Platforms

The increasing integration of robotics and artificial intelligence is revolutionizing chemical synthesis. As a versatile building block, this compound is an ideal candidate for incorporation into automated synthesis platforms to accelerate the discovery of new functional molecules.

High-Throughput Experimentation (HTE): Automated platforms can perform hundreds of reactions in parallel, allowing for the rapid screening of catalysts, reagents, and conditions for derivatizing the iodopyridinone core. This would dramatically accelerate the optimization of cross-coupling, alkylation, and other key reactions.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved scalability and reproducibility. nih.gov Integrating the synthesis and derivatization of this compound into a flow-based system would enable the on-demand production of derivatives, bypassing the limitations of batch chemistry.

AI-Driven Discovery: Advanced software platforms can now use AI to predict optimal synthetic routes and reaction outcomes. youtube.com By feeding data from HTE and flow chemistry experiments into these machine learning models, researchers can create a virtuous cycle of feedback and learning. This would allow for the intelligent design of novel derivative libraries of this compound, tailored for specific applications such as drug discovery or materials development, reducing the entire discovery cycle from months to days. youtube.com

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-fluoro-4-iodopyridin-2(1H)-one, and what are their limitations?

- Methodological Answer : A common approach involves halogenation of pyridinone precursors. For example, iodination at the 4-position can be achieved using iodine monochloride (ICl) in acetic acid, followed by fluorination with DAST (diethylaminosulfur trifluoride) or Selectfluor™. However, challenges include regioselectivity control and competing side reactions due to the electron-deficient pyridinone core. Solvent systems like 1,4-dioxane or ethanol at 60°C (similar to methods in Scheme 3 of related pyridinone syntheses) are recommended for stabilizing intermediates . Limitations include multi-step sequences and the need for cryogenic conditions in some fluorination protocols .

Q. How can purification and characterization of this compound be optimized?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate/hexane gradients is effective for purification. Characterization should combine , , and NMR to confirm substitution patterns. Mass spectrometry (HRMS or ESI-MS) is critical for verifying molecular weight, especially given the heavy iodine atom. X-ray crystallography (e.g., SHELX programs) can resolve ambiguities in regiochemistry .

Q. What spectroscopic techniques are essential for distinguishing between tautomeric forms of this compound?

- Methodological Answer : Dynamic NMR in DMSO-d can detect tautomeric equilibria between the 1H-pyridinone and 2H-pyridinone forms. IR spectroscopy helps identify carbonyl stretching frequencies (~1650–1700 cm), which shift depending on tautomer dominance. Computational methods (DFT calculations) are recommended to predict stable tautomers .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in this compound?

- Methodological Answer : The iodine atom at the 4-position enables Suzuki-Miyaura or Ullmann couplings for functionalization. For example, palladium-catalyzed coupling with aryl boronic acids in THF/water (80°C) introduces aryl groups. However, steric hindrance from the fluorine at the 3-position may reduce reaction yields. Kinetic studies using -NMR can monitor coupling efficiency .

Q. What strategies resolve contradictions in crystallographic data for halogenated pyridinones?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-I vs. C-F distances) can arise from disordered crystal packing. High-resolution synchrotron data and refinement with SHELXL (using TWIN and HKLF5 commands) improve accuracy. Comparative analysis with structurally related compounds, such as 4-amino-5-fluoropyrimidin-2(1H)-one co-crystals, provides benchmarks .

Q. How can reaction conditions be optimized to mitigate side reactions during fluorination?

- Methodological Answer : Competing defluorination or over-fluorination can occur with harsh reagents. A stepwise protocol using milder fluorinating agents (e.g., AgF in acetonitrile) at 40–50°C minimizes side products. Monitoring via -NMR and adjusting stoichiometry dynamically improves selectivity. Solvent polarity (e.g., DMF vs. dioxane) also influences reaction pathways .

Q. What are the structure-activity relationships (SAR) for halogenated pyridinones in medicinal chemistry?

- Methodological Answer : The fluorine atom enhances metabolic stability and bioavailability, while iodine provides a handle for radiolabeling or further derivatization. In vitro assays comparing 3-fluoro-4-iodo derivatives with non-halogenated analogs (e.g., cytotoxicity or enzyme inhibition) reveal electronic and steric effects. Molecular docking studies with target proteins (e.g., kinases) can rationalize SAR trends .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary across studies?

- Methodological Answer : Discrepancies arise from differences in starting material purity, iodine source (e.g., I vs. ICl), and solvent systems. For instance, polar aprotic solvents (DMF) may accelerate side reactions compared to dioxane. Reproducibility requires strict control of moisture (via molecular sieves) and reaction temperature (±2°C). Collaborative inter-laboratory validation is advised .

Tables for Key Data

| Synthetic Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination with ICl | Acetic acid, 60°C, 12 h | 65–70 | |

| Fluorination with Selectfluor™ | DMF, 50°C, 6 h | 55–60 | |

| Suzuki Coupling | Pd(PPh), THF/HO | 40–50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.